molecular formula C12H17Cl2N3S2 B1448307 2-(Piperazin-1-ylmethyl)-4-(thiophen-2-yl)thiazole dihydrochloride CAS No. 1177319-77-5

2-(Piperazin-1-ylmethyl)-4-(thiophen-2-yl)thiazole dihydrochloride

Cat. No.: B1448307
CAS No.: 1177319-77-5
M. Wt: 338.3 g/mol
InChI Key: UESDDYKGBAFINI-UHFFFAOYSA-N
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Description

2-(Piperazin-1-ylmethyl)-4-(thiophen-2-yl)thiazole dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperazin-1-ylmethyl)-4-(thiophen-2-yl)thiazole dihydrochloride typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of thiourea with α-haloketones to form the thiazole core. The piperazine moiety is then introduced through nucleophilic substitution reactions. The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of automated reactors and purification systems to streamline the process. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Piperazin-1-ylmethyl)-4-(thiophen-2-yl)thiazole dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce functional groups such as sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the thiophene ring or the thiazole ring.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

2-(Piperazin-1-ylmethyl)-4-(thiophen-2-yl)thiazole dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Piperazin-1-ylmethyl)-4-(thiophen-2-yl)thiazole dihydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The thiophene and thiazole rings can also participate in binding interactions, contributing to the compound’s overall biological effects. The exact pathways and targets depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(Piperazin-1-ylmethyl)-4-(phenyl)thiazole: Similar structure but with a phenyl ring instead of a thiophene ring.

    2-(Piperazin-1-ylmethyl)-4-(pyridyl)thiazole: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

2-(Piperazin-1-ylmethyl)-4-(thiophen-2-yl)thiazole dihydrochloride is unique due to the presence of the thiophene ring, which can impart different electronic and steric properties compared to phenyl or pyridyl analogs. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(piperazin-1-ylmethyl)-4-thiophen-2-yl-1,3-thiazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S2.2ClH/c1-2-11(16-7-1)10-9-17-12(14-10)8-15-5-3-13-4-6-15;;/h1-2,7,9,13H,3-6,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UESDDYKGBAFINI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=NC(=CS2)C3=CC=CS3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Piperazin-1-ylmethyl)-4-(thiophen-2-yl)thiazole dihydrochloride
Reactant of Route 2
2-(Piperazin-1-ylmethyl)-4-(thiophen-2-yl)thiazole dihydrochloride
Reactant of Route 3
2-(Piperazin-1-ylmethyl)-4-(thiophen-2-yl)thiazole dihydrochloride
Reactant of Route 4
2-(Piperazin-1-ylmethyl)-4-(thiophen-2-yl)thiazole dihydrochloride
Reactant of Route 5
2-(Piperazin-1-ylmethyl)-4-(thiophen-2-yl)thiazole dihydrochloride
Reactant of Route 6
2-(Piperazin-1-ylmethyl)-4-(thiophen-2-yl)thiazole dihydrochloride

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